

Application Notes and Protocols for Detector Efficiency Calibration Using Antimony-125

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony-125

Cat. No.: B081612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of **Antimony-125** (^{125}Sb) for the efficiency calibration of gamma-ray detectors, particularly High-Purity Germanium (HPGe) detectors.

Introduction

Antimony-125 is a radionuclide that decays by beta minus emission to Tellurium-125 (^{125}Te).^[1] ^[2] With a half-life of 2.75856 years, ^{125}Sb provides a long-lasting and reliable source for detector calibration.^[3] Its decay scheme includes a series of gamma-ray emissions over a range of energies, making it a suitable candidate for constructing a detector efficiency curve. Accurate efficiency calibration is crucial for the quantitative analysis of radioactive samples, ensuring precise activity measurements in various applications, including environmental monitoring, nuclear medicine, and drug development.

Properties of Antimony-125

Properly characterizing the radiation source is fundamental to an accurate calibration. The key decay characteristics of **Antimony-125** are summarized below.

Property	Value
Half-life	2.75856 (± 0.00025) years
Decay Mode	Beta minus (β^-)
Daughter Nuclide	^{125}Te
Major Gamma Energies (keV)	176.3, 427.9, 463.4, 600.6, 636.0

Antimony-125 Gamma Emission Data

The following table details the most prominent gamma-ray energies and their corresponding emission probabilities per decay of **Antimony-125**. This data is essential for calculating the detector efficiency at each energy.

Energy (keV)	Emission Probability (%)
176.314 (± 0.002)	6.82 (± 0.07)
380.452 (± 0.008)	1.520 (± 0.015)
427.874 (± 0.004)	29.55 (± 0.24)
463.365 (± 0.004)	10.48 (± 0.09)
600.597	17.77
606.713	5.015
635.950	11.29
671.441	1.803

Data sourced from the International Atomic Energy Agency (IAEA) Nuclear Data Section.[\[4\]](#)

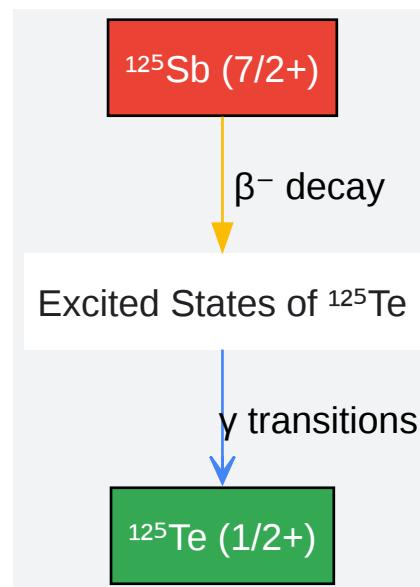
Experimental Protocol for HPGe Detector Efficiency Calibration

This protocol outlines the steps for performing an efficiency calibration of an HPGe detector using a certified **Antimony-125** source.

4.1. Materials and Equipment

- High-Purity Germanium (HPGe) detector system
- Calibrated **Antimony-125** point source of known activity
- Source holder for reproducible positioning
- Multichannel Analyzer (MCA) and associated software
- Standard laboratory safety equipment (gloves, lab coat)

4.2. Experimental Procedure

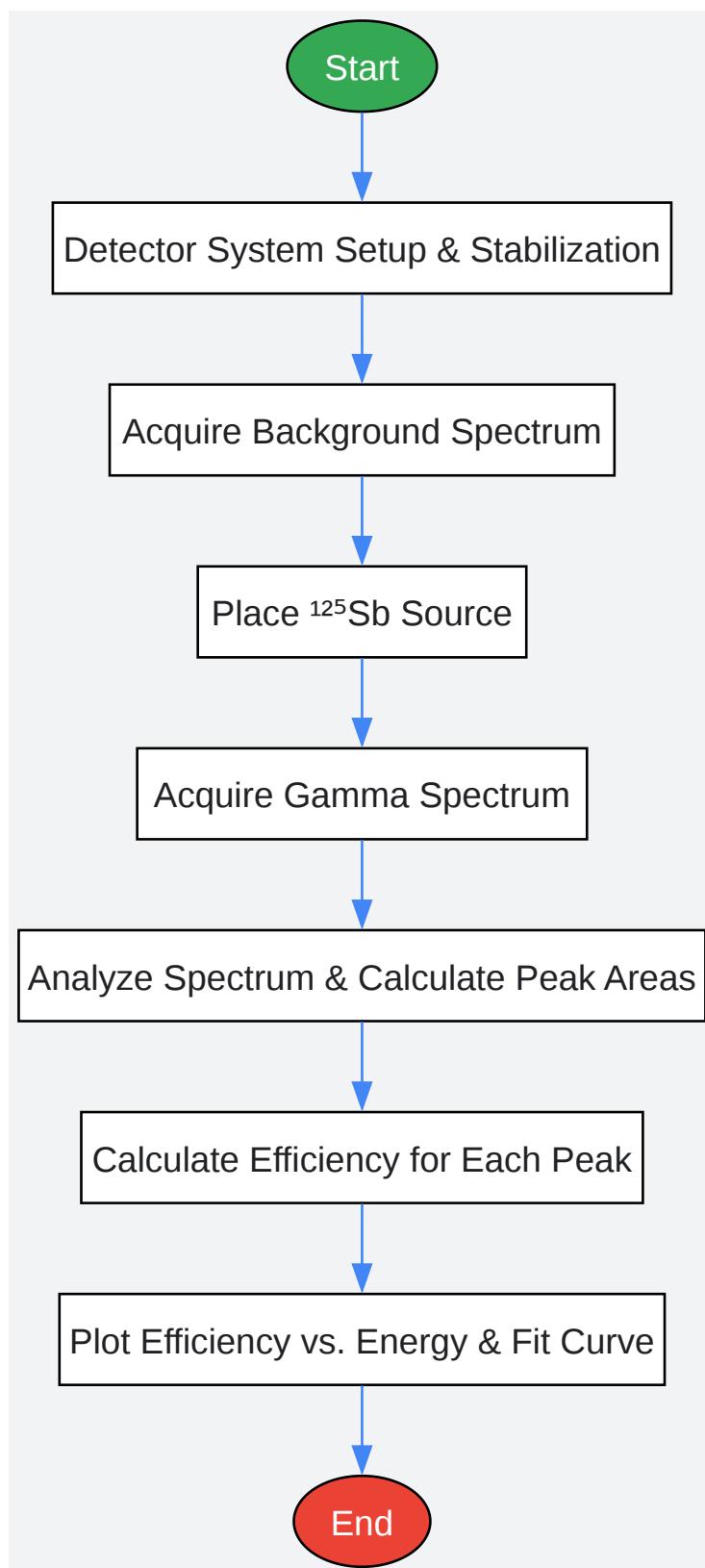

- System Setup and Stabilization:
 - Power on the HPGe detector and allow it to cool down to its operating temperature (typically liquid nitrogen temperature).
 - Turn on the associated electronics (preamplifier, amplifier, MCA) and allow the system to stabilize for at least 30 minutes.
- Background Measurement:
 - Acquire a background spectrum for a duration sufficient to obtain statistically significant counts in the regions of interest. This measurement should be performed under the same conditions as the calibration source measurement but without the source present.
- Source Placement:
 - Place the certified **Antimony-125** source at a fixed, reproducible distance from the detector endcap. A standard source-to-detector distance is 10 cm. The geometry used for calibration must be identical to the geometry that will be used for subsequent sample measurements.
- Data Acquisition:

- Acquire a gamma-ray spectrum from the **Antimony-125** source. The acquisition time should be long enough to achieve a minimum of 10,000 counts in the photopeaks of interest to minimize statistical uncertainty.
- Data Analysis:
 - Identify the prominent photopeaks of **Antimony-125** in the acquired spectrum.
 - For each photopeak, determine the net peak area (total counts minus background counts).
 - Calculate the full-energy peak efficiency (ϵ) for each gamma-ray energy using the following formula: $\epsilon = (N / t) / (A * P_y)$ Where:
 - N = Net peak area (counts)
 - t = Acquisition live time (seconds)
 - A = Activity of the ^{125}Sb source at the time of measurement (Bq), corrected for decay from the certification date.
 - P_y = Emission probability of the specific gamma ray.
- Efficiency Curve Generation:
 - Plot the calculated efficiency (ϵ) as a function of the gamma-ray energy (E_y).
 - Fit the data points with a suitable function (e.g., a polynomial or logarithmic function) to generate the detector efficiency curve. This curve can then be used to determine the efficiency for other gamma-ray energies within the calibrated range.

Visualizations

5.1. Antimony-125 Decay Scheme

The following diagram illustrates the simplified decay scheme of **Antimony-125** to Tellurium-125, highlighting the major gamma transitions.



[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of **Antimony-125**.

5.2. Experimental Workflow for Detector Efficiency Calibration

This diagram outlines the logical flow of the experimental protocol for calibrating a detector using **Antimony-125**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for detector calibration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhb.fr [Inhb.fr]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Antimony-125 - isotopic data and properties [chemlin.org]
- 4. www-nds.iaea.org [www-nds.iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Detector Efficiency Calibration Using Antimony-125]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081612#antimony-125-for-detector-efficiency-calibration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com